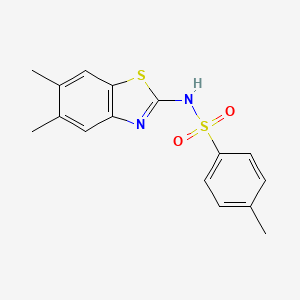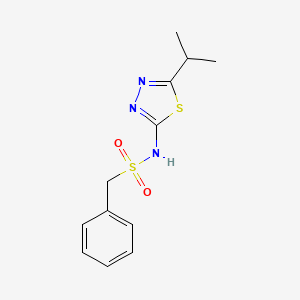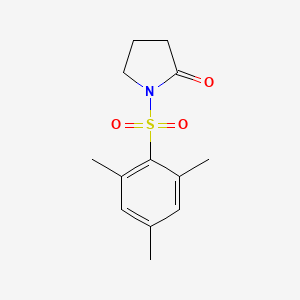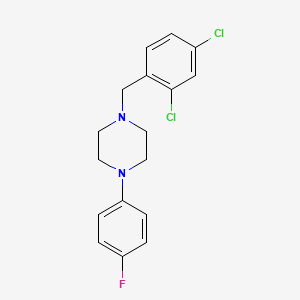![molecular formula C16H23N5O2 B5635164 N-methyl-3-(4-morpholinyl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B5635164.png)
N-methyl-3-(4-morpholinyl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that exhibit a range of biological and chemical properties due to their structural complexity. The presence of morpholine, pyridinyl, and oxadiazole moieties within its structure suggests it could have unique interactions in chemical and biological systems.
Synthesis Analysis
The synthesis of compounds similar to the specified chemical involves multi-step reactions, including the use of morpholine and pyridinyl components. For instance, the synthesis of related oxadiazole derivatives has been explored through reactions involving chloromethyl precursors and nucleophilic substitution with morpholine (C. Rao et al., 2014). Such methods highlight the complexity and versatility in synthesizing compounds within this chemical class.
Molecular Structure Analysis
Molecular structure analysis reveals how the arrangement of atoms and functional groups within the molecule affects its properties and interactions. A study by Yanwen Sun et al., 2017 detailed the crystal structure of a closely related compound, emphasizing the spatial arrangement of the morpholine and pyridazine rings and their impact on the molecule's overall geometry.
Chemical Reactions and Properties
Chemical reactions involving this class of compounds often explore the reactivity of the oxadiazole ring and the potential for nucleophilic substitution at various sites. For example, reactions of oxadiazole derivatives with different nucleophiles can lead to a variety of structural transformations, indicating the chemical versatility of these molecules (V. Samsonov & L. B. Volodarskii, 1998).
Propiedades
IUPAC Name |
N-methyl-3-morpholin-4-yl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-20(7-4-8-21-9-11-22-12-10-21)13-15-18-16(19-23-15)14-5-2-3-6-17-14/h2-3,5-6H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYSJAUJKQUHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCOCC1)CC2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-morpholin-4-yl-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-(3-pyridin-4-ylpropyl)piperidin-4-amine](/img/structure/B5635099.png)

![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5635111.png)

![3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-1-methyl-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B5635129.png)
![(2-methoxybenzyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5635138.png)
![ethyl 4-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B5635139.png)




![3-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5635155.png)
